molecular formula C15H12Cl2N2O2 B11785599 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B11785599
M. Wt: 323.2 g/mol
InChI Key: KGXZLQRGNGWNPW-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom, and is substituted with acetyl, amino, dichlorophenyl, methyl, and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The acetyl, amino, dichlorophenyl, methyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of each substituent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2-amino-4-phenyl-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the dichlorophenyl group.

    5-acetyl-2-amino-4-(3,4-dimethylphenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but has dimethylphenyl instead of dichlorophenyl.

Uniqueness

The presence of the dichlorophenyl group in 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C15H12Cl2N2O2/c1-7(20)13-8(2)21-15(19)10(6-18)14(13)9-3-4-11(16)12(17)5-9/h3-5,14H,19H2,1-2H3

InChI Key

KGXZLQRGNGWNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)Cl)Cl)C(=O)C

Origin of Product

United States

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